![molecular formula C6H14ClNO2S B1377853 [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride CAS No. 1375471-96-7](/img/structure/B1377853.png)
[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride
Overview
Description
“[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1375471-96-7 . It has a molecular weight of 199.7 and its IUPAC name is {1-[(methylsulfonyl)methyl]cyclopropyl}methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Bioanalytical Standard Synthesis
One study describes the synthesis of deuterated PF-2413873 (a compound related to [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride) for use as a bioanalytical standard in clinical trials. This research demonstrates the challenges and strategies in labeling sulfone-containing substituents, highlighting the sensitivity and selectivity of base-promoted exchange reactions (Rozze & Fray, 2009).
Enantioselective Synthesis
Another application is in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, where cyclopropanation and subsequent reactions lead to the formation of homophenylalanine analogs. This work showcases the utility of cyclopropyl groups in developing conformationally restricted amino acids with potential medicinal applications (Demir et al., 2004).
Stereoselective Transformation
Research on the stereoselective transformation of carboxylic esters to trisubstituted olefins via cyclopropyl-allyl rearrangement demonstrates the versatility of cyclopropyl sulfonates in organic synthesis. This process allows for the preparation of complex olefinic structures with high stereocontrol, illustrating the utility of such transformations in synthetic chemistry (Kananovich, Hurski, & Kulinkovich, 2007).
Methanotrophic Applications
Methanotrophs, which use methane as a carbon source, offer a biological application. While not directly involving the compound , this research highlights the broader context of methane utilization in biotechnology. Methanotrophs can generate various products from methane, suggesting potential indirect applications for methane-derived compounds in generating valuable biochemicals (Strong, Xie, & Clarke, 2015).
Safety And Hazards
properties
IUPAC Name |
[1-(methylsulfonylmethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGMWMZFFMGKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
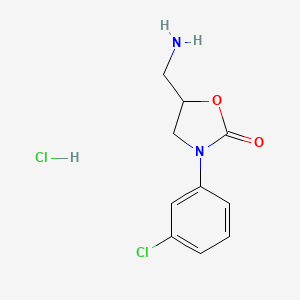
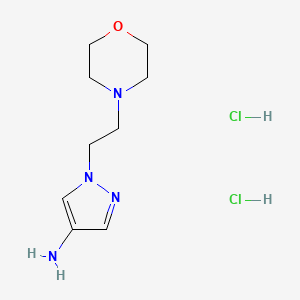
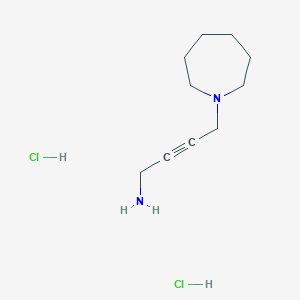
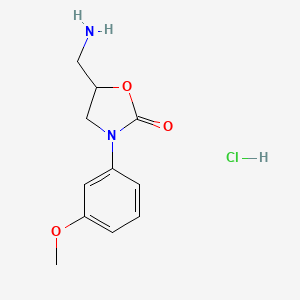
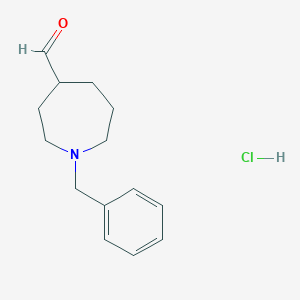
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
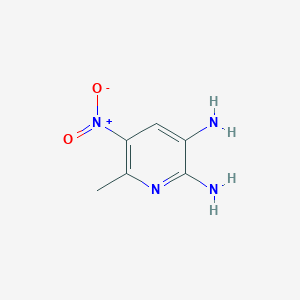
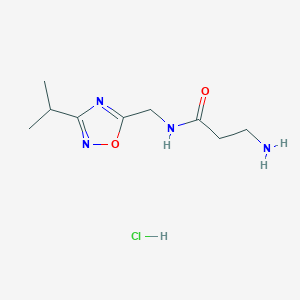
![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
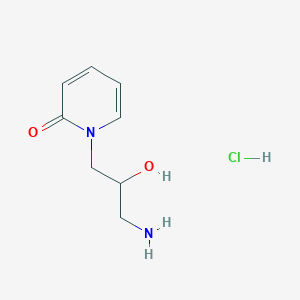
iodonium p-toluenesulfonate](/img/structure/B1377793.png)